

An In-Depth Technical Guide to 2-(Ethanesulphonylamino)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Ethanesulphonylamino)benzoic acid

Cat. No.: B1304663

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic data, and a detailed synthesis protocol for **2-(Ethanesulphonylamino)benzoic acid**. Due to the limited availability of experimental data in public literature, this guide features predicted spectroscopic values to aid in the characterization of this compound.

Molecular Structure and Physicochemical Properties

2-(Ethanesulphonylamino)benzoic acid is an organic compound featuring a benzoic acid core substituted at the 2-position with an ethanesulfonamide group. The molecular structure consists of an aromatic ring, a carboxylic acid group, and a sulfonamide linkage.

Table 1: Physicochemical Properties of **2-(Ethanesulphonylamino)benzoic acid**

Property	Value	Source
Molecular Formula	C₉H₁₁NO₄S	[1] [2]
Molecular Weight	229.25 g/mol	[1]
CAS Number	923248-03-7	[1] [2]
Appearance	White to off-white solid (Predicted)	

| Purity | >95% (Available from commercial suppliers) |[\[2\]](#) |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds. They are intended for reference purposes and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H (Carboxylic Acid)	12.0 - 13.5	Singlet (broad)	The acidic proton signal is typically broad and downfield.
H (Sulfonamide)	9.5 - 10.5	Singlet (broad)	The NH proton signal is exchangeable and often broad.
H (Aromatic, C6-H)	7.9 - 8.1	Doublet of doublets	Ortho to the carboxylic acid group, showing coupling to C5-H and C4-H.
H (Aromatic, C4-H)	7.6 - 7.8	Doublet of triplets	Shows coupling to adjacent aromatic protons.
H (Aromatic, C5-H)	7.2 - 7.4	Doublet of triplets	Shows coupling to adjacent aromatic protons.
H (Aromatic, C3-H)	7.1 - 7.3	Doublet of doublets	Ortho to the sulfonamide group, showing coupling to C4-H and C5-H.
-SO ₂ -CH ₂ -	3.1 - 3.3	Quartet	Shows coupling to the adjacent methyl protons.

| -CH₃ | 1.2 - 1.4 | Triplet | Shows coupling to the adjacent methylene protons. |

Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
C=O (Carboxylic Acid)	168 - 172	The carbonyl carbon is significantly deshielded.
C1 (Aromatic, attached to COOH)	140 - 143	Quaternary carbon attached to the carboxylic acid.
C2 (Aromatic, attached to NH)	135 - 138	Quaternary carbon attached to the sulfonamide nitrogen.
C4	133 - 135	Aromatic CH carbon.
C6	130 - 132	Aromatic CH carbon.
C5	122 - 125	Aromatic CH carbon.
C3	118 - 121	Aromatic CH carbon.
-SO ₂ -CH ₂ -	45 - 50	Methylene carbon attached to the sulfonyl group.

| -CH₃ | 7 - 10 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type
O-H (Carboxylic Acid)	2500 - 3300 (broad)	Stretching
N-H (Sulfonamide)	3200 - 3300 (sharp)	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 2980	Stretching
C=O (Carboxylic Acid)	1680 - 1710	Stretching
C=C (Aromatic)	1580 - 1620	Stretching
S=O (Sulfonamide)	1320 - 1360 (asymmetric)	Stretching
S=O (Sulfonamide)	1140 - 1180 (symmetric)	Stretching

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |

Experimental Protocols

Synthesis of 2-(Ethanesulphonylamino)benzoic acid

This protocol is adapted from a general method for the synthesis of 2-(sulfonamido)-N-benzamides.^[3]

Objective: To synthesize **2-(Ethanesulphonylamino)benzoic acid** from anthranilic acid and ethanesulfonyl chloride.

Materials:

- Anthranilic acid (1.0 eq)
- Ethanesulfonyl chloride (1.1 eq)
- Sodium bicarbonate (NaHCO₃) (2.5 eq)
- Deionized water

- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

Procedure:

- In a round-bottom flask, dissolve anthranilic acid and sodium bicarbonate in deionized water.
- Cool the solution to 0-5 °C in an ice bath with stirring.
- Add ethanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[3]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A precipitate should form.
- Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
- To purify the product, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
- Dry the purified product under vacuum to yield **2-(Ethanesulphonylamino)benzoic acid** as a solid.

Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

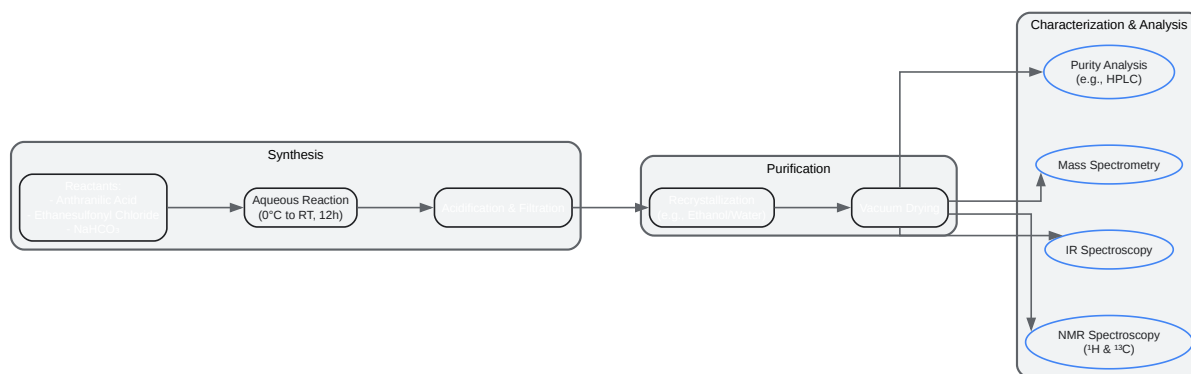
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried product with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000 to 400 cm^{-1} .

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **2-(Ethanesulphonylamino)benzoic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **2-(Ethanesulphonylamino)benzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 923248-03-7 2-(Ethanesulphonylamino)benzoic acid AKSci 5595AC [aksci.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Ethanesulphonylamino)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304663#molecular-structure-of-2-ethanesulphonylamino-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com